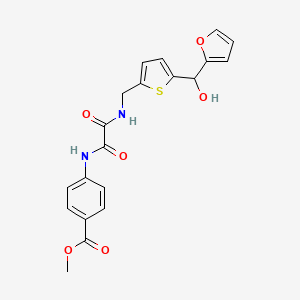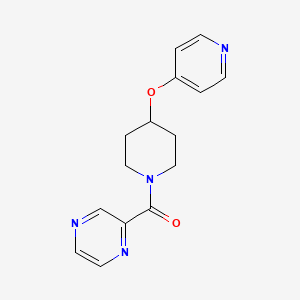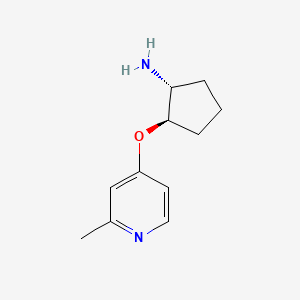
(1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine, also known as MP-10, is a novel psychoactive substance that belongs to the class of cyclohexanamine derivatives. It has been found to exhibit potent psychostimulant and entactogenic effects, making it a promising candidate for scientific research.
作用機序
The exact mechanism of action of (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine is not fully understood, but it is thought to act as a monoamine releaser, primarily releasing serotonin, dopamine, and norepinephrine. (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine has also been found to inhibit the reuptake of these monoamines, further increasing their levels in the brain. The release and inhibition of reuptake of these monoamines are thought to underlie the psychostimulant and entactogenic effects of (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine.
生化学的および生理学的効果
(1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine has been found to increase heart rate, blood pressure, and body temperature in rodents, indicating its potential to produce cardiovascular and thermogenic effects in humans. (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine has also been found to increase locomotor activity and induce hyperactivity in rodents, suggesting its potential as a psychostimulant. Furthermore, (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine has been found to produce rewarding effects in rodents, indicating its potential as a drug of abuse.
実験室実験の利点と制限
(1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine has several advantages for lab experiments, including its simple synthesis, potent psychostimulant and entactogenic effects, and ability to produce rewarding effects in rodents. However, (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine also has several limitations, including its potential for producing cardiovascular and thermogenic effects, potential for drug abuse, and lack of human research.
将来の方向性
Future research on (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine should focus on its potential therapeutic uses, such as its ability to treat depression, anxiety, and other psychiatric disorders. Additionally, research should explore the potential neurotoxic effects of (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine and its long-term effects on the brain. Furthermore, research should investigate the potential for (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine to produce addiction and dependence in humans. Finally, research should explore the potential of (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine as a tool for studying the neurobiology of addiction and reward.
合成法
The synthesis of (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine involves the reaction of 2-methyl-4-pyridinylmethanol with cyclopentanone in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with hydrogen chloride gas to yield (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine as a hydrochloride salt. The synthesis of (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine is relatively simple and can be carried out in a few steps with high yield.
科学的研究の応用
(1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine has been found to exhibit potent psychostimulant and entactogenic effects, making it a promising candidate for scientific research. It has been shown to increase locomotor activity and induce hyperthermia in rodents, indicating its potential as a psychostimulant. (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine has also been found to increase serotonin, dopamine, and norepinephrine levels in the brain, suggesting its potential as an entactogen. Furthermore, (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine has been found to produce rewarding effects in rodents, indicating its potential as a drug of abuse.
特性
IUPAC Name |
(1R,2R)-2-(2-methylpyridin-4-yl)oxycyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-7-9(5-6-13-8)14-11-4-2-3-10(11)12/h5-7,10-11H,2-4,12H2,1H3/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJSUPWTFMLVRR-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CCCC2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=C1)O[C@@H]2CCC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[(2-methylpyridin-4-yl)oxy]cyclopentan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethyl)-4-[2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2871866.png)
![N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2871867.png)
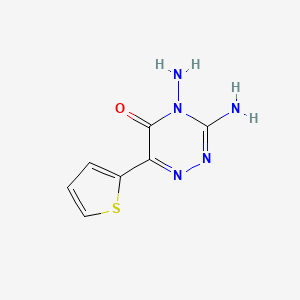
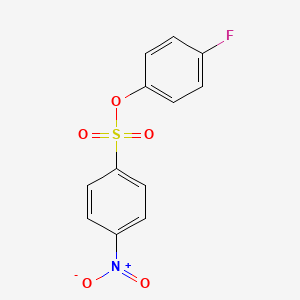
![N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2871870.png)
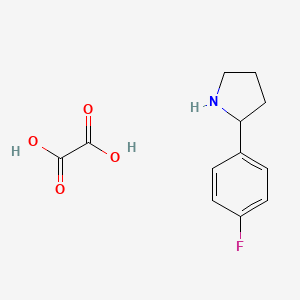
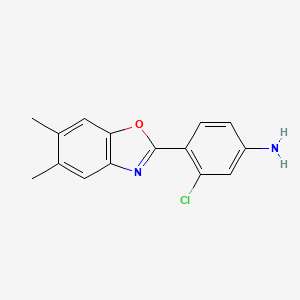
![3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine](/img/structure/B2871875.png)
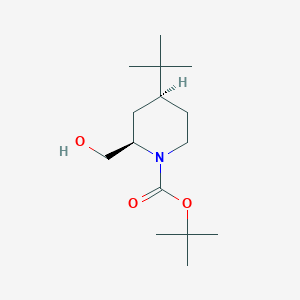
![(3,4-Dimethylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2871879.png)
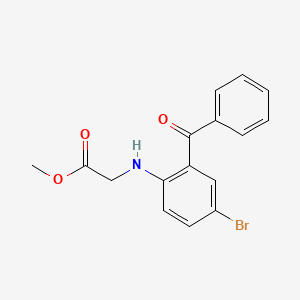
![2,4-Dimethyl 5-[2-(4-chlorobenzenesulfonyl)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2871881.png)
